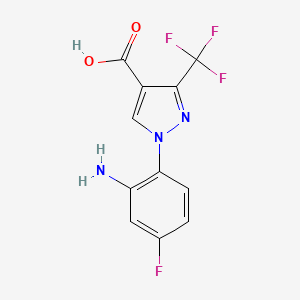
1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as AFCP, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. AFCP belongs to the class of pyrazole derivatives and is a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Applications De Recherche Scientifique
1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a selective COX-2 inhibitor, which makes it a potential candidate for the treatment of various inflammatory disorders, including arthritis, inflammatory bowel disease, and cancer. 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to inhibit 5-LOX, which is involved in the biosynthesis of leukotrienes, a group of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the inhibition of COX-2 and 5-LOX enzymes. COX-2 is an enzyme that is involved in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Inhibition of COX-2 by 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid leads to a decrease in the production of prostaglandins and, hence, a reduction in inflammation and pain. 5-LOX is an enzyme that is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX by 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid leads to a decrease in the production of leukotrienes and, hence, a reduction in inflammation.
Biochemical and Physiological Effects
1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce the production of prostaglandins and leukotrienes in vitro and in vivo. 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to reduce the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit a dose-dependent effect on the inhibition of COX-2 and 5-LOX enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is its potent anti-inflammatory and analgesic properties. 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit a high degree of selectivity towards COX-2 and 5-LOX enzymes, which makes it a potential candidate for the treatment of various inflammatory disorders. However, one of the major limitations of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the research on 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One of the major directions is to evaluate the potential of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of various inflammatory disorders, including arthritis, inflammatory bowel disease, and cancer. Another direction is to evaluate the safety and toxicity of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in vivo, which will be crucial for its use in clinical trials. Further research is also needed to understand the mechanism of action of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in more detail, including its effects on other enzymes and pathways involved in inflammation and pain.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves a series of chemical reactions, including the reaction of 2-amino-4-fluorobenzonitrile with trifluoroacetic acid, followed by the reaction with hydrazine hydrate and trifluoroacetic anhydride. The final product is obtained by the reaction of the resulting intermediate with dimethylformamide dimethylacetal and acetic anhydride. The overall yield of 1-(2-Amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is around 20-25%, and the purity of the product is above 99%.
Propriétés
IUPAC Name |
1-(2-amino-4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2/c12-5-1-2-8(7(16)3-5)18-4-6(10(19)20)9(17-18)11(13,14)15/h1-4H,16H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZRBCIBWXGWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-amino-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

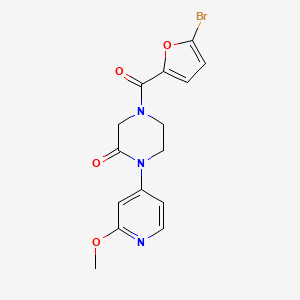

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
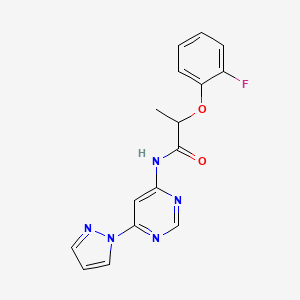

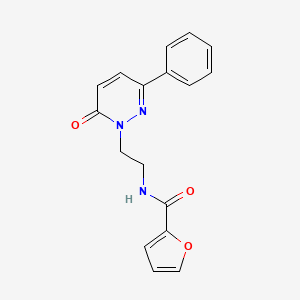

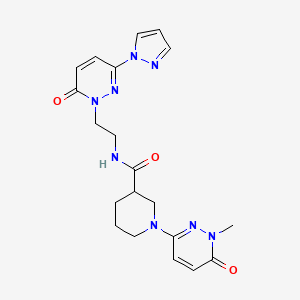
![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)
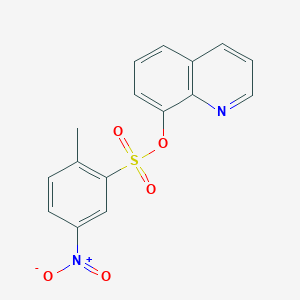
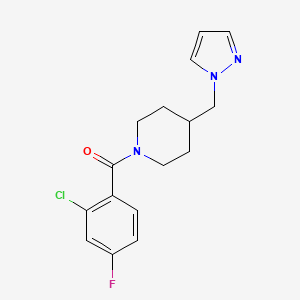
![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)